
Bromopentakis(bromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromopentakis(bromomethyl)benzene is a highly brominated aromatic compound with the molecular formula C11H10Br6 It is characterized by a benzene ring substituted with five bromomethyl groups and one bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromopentakis(bromomethyl)benzene typically involves the bromination of pentakis(methyl)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve complete bromination of the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bromopentakis(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Aplicaciones Científicas De Investigación
Bromopentakis(bromomethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of bromopentakis(bromomethyl)benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(bromomethyl)benzene: A compound with four bromomethyl groups on the benzene ring.
Tris(bromomethyl)benzene: A compound with three bromomethyl groups on the benzene ring.
Bis(bromomethyl)benzene: A compound with two bromomethyl groups on the benzene ring.
Uniqueness
Bromopentakis(bromomethyl)benzene is unique due to its high degree of bromination, which imparts distinct chemical and physical properties Its structure allows for multiple substitution reactions, making it a versatile compound in synthetic chemistry
Propiedades
Número CAS |
58828-53-8 |
|---|---|
Fórmula molecular |
C11H10Br6 |
Peso molecular |
621.6 g/mol |
Nombre IUPAC |
1-bromo-2,3,4,5,6-pentakis(bromomethyl)benzene |
InChI |
InChI=1S/C11H10Br6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h1-5H2 |
Clave InChI |
FJBNKINHDKQRFO-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1CBr)CBr)Br)CBr)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



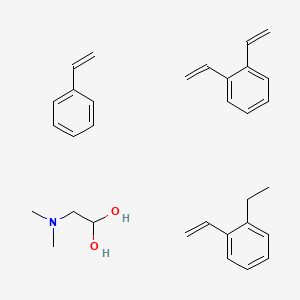

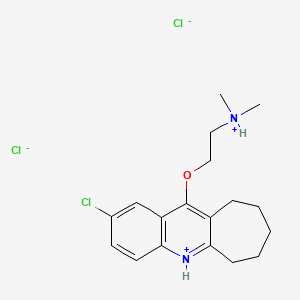
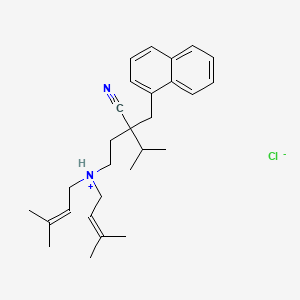
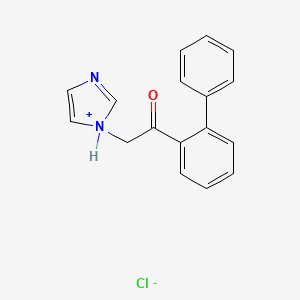

![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
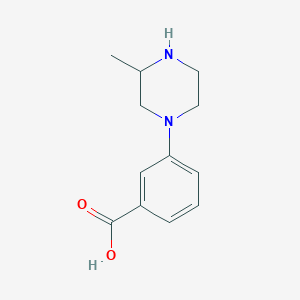
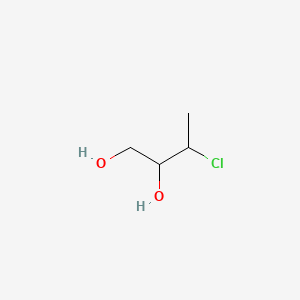
![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
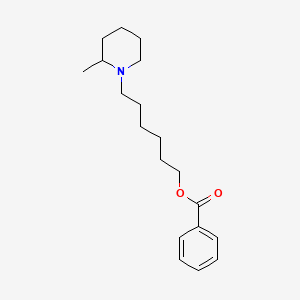
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
